

Spectral Data Analysis of 2-(4-Chlorobutoxy)tetrahydropyran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(4-Chlorobutoxy)tetrahydropyran*

Cat. No.: *B129055*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-(4-Chlorobutoxy)tetrahydropyran**, a key intermediate in various synthetic applications. The following sections detail available mass spectrometry data, expected nuclear magnetic resonance and infrared spectroscopy characteristics, and standardized protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and characterization of this compound.

Data Presentation

While comprehensive, publicly available datasets for **2-(4-Chlorobutoxy)tetrahydropyran** are limited, the following tables summarize the available and expected spectral information.

Table 1: Mass Spectrometry (MS) Data

The following mass-to-charge ratios (m/z) for the most abundant fragments have been reported from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[\[1\]](#)

NIST Library Entry	Base Peak (m/z)	2nd Highest Peak (m/z)	3rd Highest Peak (m/z)
233375 (Main Library)	85	91	55
196179 (Replicate Library)	55	41	27

Data sourced from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Table 2: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Detailed experimental ^1H and ^{13}C NMR data, including chemical shifts (δ) and coupling constants (J), are not readily available in the public domain. However, expected chemical shift regions can be predicted based on the molecular structure.

^1H NMR (Proton NMR)

Protons	Expected Chemical Shift (ppm)	Multiplicity (Predicted)
O-CH-O (anomeric)	4.5 - 4.7	Triplet
O-CH ₂ (ring)	3.7 - 3.9 and 3.4 - 3.6	Multiplets
O-CH ₂ (chain)	3.6 - 3.8 and 3.3 - 3.5	Multiplets
Cl-CH ₂	3.5 - 3.7	Triplet
C-CH ₂ -C (ring and chain)	1.4 - 1.9	Multiplets

^{13}C NMR (Carbon-13 NMR)

Carbon	Expected Chemical Shift (ppm)
O-CH ₂ -O (anomeric)	95 - 105
O-CH ₂ (ring)	60 - 70
O-CH ₂ (chain)	65 - 75
Cl-CH ₂	40 - 50
C-CH ₂ -C (ring and chain)	20 - 40

Note: A ¹³C NMR spectrum is reported to be available from A. Hardt, W. Bremser BASF Ludwigshafen (1983) via SpectraBase.[1]

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Specific peak assignments from an experimental FTIR spectrum are not publicly available. The table below lists the expected characteristic absorption bands based on the functional groups present in **2-(4-Chlorobutoxy)tetrahydropyran**. An FTIR spectrum obtained via the neat technique is available.[1]

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
C-H (alkane)	Stretch	2850 - 3000
C-O (ether)	Stretch	1050 - 1150
C-Cl (alkyl halide)	Stretch	600 - 800

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for a liquid organic compound such as **2-(4-Chlorobutoxy)tetrahydropyran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Materials:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl_3)
- **2-(4-Chlorobutoxy)tetrahydropyran** sample
- Pipettes

Procedure:

- Sample Preparation: Dissolve approximately 5-20 mg of **2-(4-Chlorobutoxy)tetrahydropyran** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) directly in an NMR tube.
- Spectrometer Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune the probe for both ^1H and ^{13}C frequencies.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 90° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

- Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, and a relaxation delay of 2 seconds.
 - Process the FID similarly to the ^1H spectrum.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.

Materials:

- Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr).
- **2-(4-Chlorobutoxy)tetrahydropyran** sample
- Solvent for cleaning (e.g., acetone or isopropanol)
- Kimwipes

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of the liquid **2-(4-Chlorobutoxy)tetrahydropyran** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

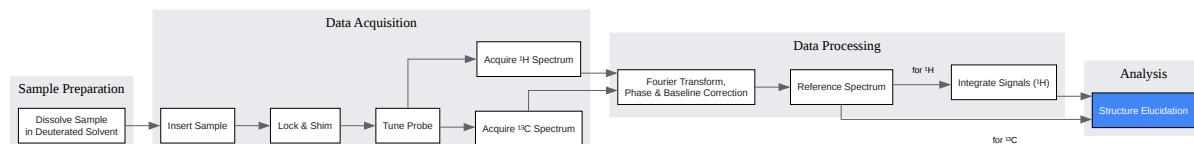
- Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

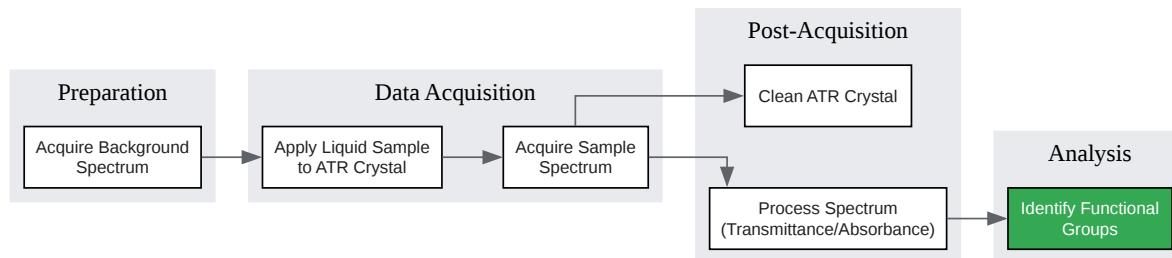
Materials:

- Gas Chromatograph-Mass Spectrometer (GC-MS) system with an Electron Ionization (EI) source.
- Helium carrier gas
- **2-(4-Chlorobutoxy)tetrahydropyran** sample
- Solvent for dilution (e.g., dichloromethane or ethyl acetate)


Procedure:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.
- GC-MS Setup:
 - Set the GC oven temperature program to achieve good separation (e.g., start at 50°C, ramp to 250°C).
 - Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
 - Use helium as the carrier gas at a constant flow rate.
- Injection: Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
- MS Acquisition:

- The mass spectrometer is typically operated in EI mode at 70 eV.
- Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. Compare the obtained spectrum with library data for identification.


Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectral Acquisition and Analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for FTIR-ATR Spectral Acquisition.

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro- | C9H17ClO2 | CID 170488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectral Data Analysis of 2-(4-Chlorobutoxy)tetrahydropyran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129055#2-4-chlorobutoxy-tetrahydropyran-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com